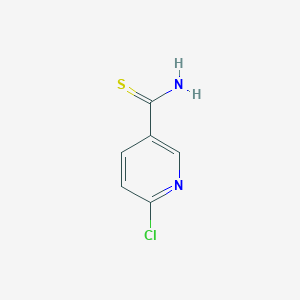

6-Chloropyridine-3-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAOYIOCUPZVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596153 | |

| Record name | 6-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400776-16-1 | |

| Record name | 6-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Chloropyridine-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-Chloropyridine-3-carbothioamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a building block for the synthesis of bioactive molecules. Its structure, featuring a chlorinated pyridine ring and a thioamide functional group, allows for diverse chemical modifications, making it a versatile precursor for drug candidates. This guide outlines the two principal methods for its preparation: the thionation of 6-chloronicotinamide and the conversion of 2-chloro-5-cyanopyridine.

Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound.

Pathway 1: Thionation of 6-Chloronicotinamide

This pathway involves the conversion of the amide functional group of 6-chloronicotinamide to a thioamide using a thionating agent, most commonly Lawesson's reagent. This reaction is a well-established method for the synthesis of thioamides from their corresponding amides.

Caption: Pathway 1: Thionation of 6-Chloronicotinamide.

Pathway 2: Conversion of 2-Chloro-5-cyanopyridine

The second major pathway begins with 2-chloro-5-cyanopyridine. The nitrile group is converted to a thioamide through reaction with a sulfur source, such as hydrogen sulfide or a salt thereof, like sodium hydrosulfide.

Caption: Pathway 2: From 2-Chloro-5-cyanopyridine.

Experimental Protocols

The following are detailed experimental procedures for the key synthesis pathways.

Protocol 1: Synthesis from 6-Chloronicotinamide via Thionation

This procedure details the thionation of 6-chloronicotinamide using Lawesson's reagent.

Caption: Experimental workflow for thionation.

Materials:

-

6-Chloronicotinamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinamide (1.0 equivalent) in anhydrous THF.

-

In a separate flask, dissolve Lawesson's reagent (0.5 to 0.6 equivalents) in anhydrous THF.

-

Add the Lawesson's reagent solution to the 6-chloronicotinamide solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 2-Chloro-5-cyanopyridine

This protocol describes the conversion of 2-chloro-5-cyanopyridine to the corresponding thioamide using sodium hydrosulfide.

6-Chloropyridine-3-carbothioamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridine-3-carbothioamide, including its chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological relevance through an illustrative signaling pathway.

Core Data Presentation

While a specific CAS Number for this compound is not widely reported, a range of other chemical identifiers and predicted properties are available.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅ClN₂S |

| Molecular Weight | 172.64 g/mol |

| Canonical SMILES | C1=CC(=NC=C1C(=S)N)Cl |

| InChI Key | DUAOYIOCUPZVPB-UHFFFAOYSA-N |

| PubChem CID | 18772009 |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 171.98619 | PubChem |

| Monoisotopic Mass | 171.98619 | PubChem |

| Topological Polar Surface Area | 64.2 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Experimental Protocols

As there is no specific published synthesis protocol for this compound, a plausible synthetic method is proposed based on the thionation of the corresponding amide, 6-chloronicotinamide, using Lawesson's reagent. This is a widely used and reliable method for the synthesis of thioamides from amides.

Proposed Synthesis: Thionation of 6-Chloronicotinamide

Objective: To synthesize this compound by the thionation of 6-chloronicotinamide.

Reagents and Materials:

-

6-Chloronicotinamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous Toluene (or another suitable high-boiling aprotic solvent like dioxane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 equivalents). The reaction is typically run with a slight excess of the amide.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting amide), cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Illustrative Signaling Pathway: Pyridine Derivatives as Kinase Inhibitors

Disclaimer: The following diagram illustrates a generalized signaling pathway where pyridine-containing molecules have been shown to act as kinase inhibitors. This is for illustrative purposes only, as the specific biological activity and targets of this compound have not been reported.

Many pyridine derivatives are designed to target the ATP-binding pocket of protein kinases, which are crucial regulators of cellular signaling. By inhibiting aberrant kinase activity, these compounds can modulate downstream signaling cascades involved in cell proliferation, survival, and differentiation.

Caption: Generalized kinase inhibitor signaling pathway.

IUPAC name for 6-Chloropyridine-3-carbothioamide

An In-depth Technical Guide to 6-Chloropyridine-3-carbothioamide

IUPAC Name: this compound

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from predictive databases and analogous compounds to offer a scientifically grounded perspective on its properties, synthesis, and potential biological significance.

Physicochemical and Structural Data

This compound belongs to the class of pyridinecarbothioamides, which are sulfur analogs of pyridinecarboxamides. The presence of the chlorine atom and the thioamide functional group are expected to significantly influence its chemical reactivity and biological activity.

Structural Information

| Identifier | Value |

| Molecular Formula | C6H5ClN2S |

| SMILES | C1=CC(=NC=C1C(=S)N)Cl |

| InChI | InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) |

| InChIKey | DUAOYIOCUPZVPB-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 172.64 g/mol | PubChem |

| Monoisotopic Mass | 171.98619 Da | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 65.5 Ų | PubChem |

| Complexity | 199 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most common method for preparing carbothioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide. A logical precursor for this compound is 6-chloro-3-cyanopyridine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of structurally similar thioamides from nitriles.

Materials:

-

6-chloro-3-cyanopyridine

-

Pyridine (dried)

-

Triethylamine (dried)

-

Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve 6-chloro-3-cyanopyridine (1.0 eq) in a mixture of pyridine (10 volumes) and triethylamine (5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble hydrogen sulfide gas slowly through the solution for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Alternatively, add sodium hydrosulfide (1.5 eq) portion-wise over 1 hour.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water (20 volumes).

-

Extract the aqueous mixture with dichloromethane (3 x 15 volumes).

-

Combine the organic layers and wash successively with 1M HCl (2 x 10 volumes) to remove pyridine and triethylamine, followed by saturated NaHCO₃ solution (1 x 10 volumes), and finally brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Applications

The pyridinecarbothioamide scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. The combination of a chloropyridine ring and a carbothioamide functional group suggests potential applications as an anticancer, antimicrobial, or kinase inhibitor agent.

Anticancer Potential

Carbothioamide and pyrazoline analogs containing this functional group have demonstrated significant anticancer activity. They can induce apoptosis in cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth. Many small molecule inhibitors target kinases within this pathway.

Solubility characteristics of 6-Chloropyridine-3-carbothioamide in various solvents

An In-depth Technical Guide on the Solubility Characteristics of 6-Chloropyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative solubility data for this compound is not widely available in published scientific literature. This guide provides a comprehensive overview of its predicted solubility characteristics based on its chemical structure and details the standard experimental protocols required for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses distinct functional groups that influence its interaction with various solvents: a chloropyridine ring and a carbothioamide group.

-

Chloropyridine Ring: The pyridine moiety introduces polarity and a site for hydrogen bonding via the nitrogen atom, which is weakly basic. Pyridine itself is miscible with water.[1][2][3] However, the presence of the chloro-substituent increases the molecule's hydrophobicity, which is expected to reduce aqueous solubility.

-

Carbothioamide Group (-CSNH₂): This group is an isostere of an amide. Thioamides are known to be stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[4] This property allows for interactions with protic solvents, although its overall contribution to water solubility can be complex. For some reactions involving thioamides, co-solvents like N,N-Dimethylformamide (DMF) are used to improve solubility.[5]

Based on these structural features, the following solubility characteristics are predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low to moderate solubility is expected. While the pyridine nitrogen and thioamide group can engage in hydrogen bonding with water, the hydrophobic nature of the chlorinated aromatic ring will likely limit its aqueous solubility. Solubility is predicted to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can better solvate the non-polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and DMF. These solvents are adept at solvating a wide range of organic molecules, including those with both polar and non-polar characteristics.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is expected. The polar nature of the pyridine ring and the hydrogen-bonding capability of the carbothioamide group are incompatible with the non-polar, van der Waals force-dominated environment of these solvents.

Data Presentation

Quantitative solubility data should be systematically recorded. The following tables provide a standardized format for presenting experimental results.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

|---|---|---|---|---|

| Water | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |

| Toluene | 25 | | | HPLC-UV |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4)

| Initial DMSO Stock Conc. (mM) | Final Compound Conc. (µM) | Incubation Time (h) | Measured Turbidity (NTU) | Kinetic Solubility Limit (µM) |

|---|---|---|---|---|

| 10 | 200 | 2 | ||

| 10 | 100 | 2 | ||

| 10 | 50 | 2 | ||

| 10 | 25 | 2 | ||

| 10 | 10 | 2 |

| 10 | 5 | 2 | | |

Experimental Protocols

To obtain accurate and reproducible solubility data, standardized protocols are essential. Two common methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[6]

Objective: To measure the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the excess solid.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved.[6]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7][8]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Carefully aspirate the clear supernatant. Prepare a dilution series of this saturated solution with an appropriate solvent.

-

Analysis: Determine the concentration of the compound in the diluted solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration of the compound.[10]

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound under non-equilibrium conditions, which is often more relevant to early-stage drug discovery bioassays.[11][12] It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[12][13]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a concentrated organic stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13]

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and shake at a constant temperature for a short period, typically 1 to 2 hours.[9]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:

-

Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by insoluble particles.[12]

-

Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration of the compound remaining in the filtrate is measured and compared to a reference well without filtration.[9]

-

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or where the measured concentration in the filtrate significantly deviates from the nominal concentration.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine [chemeurope.com]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Potential Biological Activity of 6-Chloropyridine-3-carbothioamide: A Technical Guide

Disclaimer: This document synthesizes information on the potential biological activities of 6-Chloropyridine-3-carbothioamide based on published research on structurally related compounds. The activities described herein are predictive and require experimental validation for this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a chloro substituent, and a carbothioamide group. While direct studies on this specific molecule are not extensively available in public literature, its structural motifs are present in numerous compounds with significant and diverse biological activities. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in various therapeutic agents.[1][2] The carbothioamide moiety is also a key pharmacophore in compounds exhibiting a wide range of effects. This guide provides an in-depth technical overview of the potential biological activities of this compound by analyzing data from analogous structures. The primary activities explored include anticancer, antimicrobial, and enzyme inhibitory effects.

Potential Anticancer Activity

Pyridine derivatives are a well-established class of compounds with significant potential in oncology.[1][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in signaling pathways that are crucial for tumor growth and survival, interference with cell cycle progression, and induction of apoptosis.[1]

Postulated Mechanisms of Action and Signaling Pathways

Based on the activity of related pyridine and carboxamide derivatives, this compound could potentially exert anticancer effects by modulating key oncogenic signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival and is frequently over-activated in many cancers.[4][5] Inhibition of key kinases in this pathway, such as PI3K or Akt, is a common mechanism for anticancer compounds.[6][7]

-

Wnt Signaling Pathway: Aberrant Wnt signaling is a critical driver in the development and maintenance of numerous cancers, including colorectal cancer.[8][9] The pathway's role in cancer stem cell regulation makes it an attractive target for therapeutic intervention.[9][10] Small molecules can inhibit Wnt signaling by targeting key components like porcupine or the interaction between β-catenin and its transcriptional co-activators.[10][11]

Visualization of Potential Signaling Pathways

Data on Anticancer Activity of Structurally Related Compounds

The following table summarizes the cytotoxic activity of various pyridine derivatives against several human cancer cell lines.

| Compound Class/Name | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Pyridine Thiosemicarbazone (3w) | UO-31 (Renal Cancer) | 0.57 µM | [12] |

| Pyridine Thiosemicarbazones (3g, 3h, 3w) | IGROV1 (Ovarian), HCC-2998 (Colon) | 2.00 - 4.89 µM | [12] |

| Pyridine Carboxamide (C6) | MV-4-11 (Leukemia) | 3.5 nM | [13] |

| Pyridine-urea derivative (8e) | MCF-7 (Breast Cancer) | Potent Inhibition | [1] |

| Pyridine-biphenyl glycoside | MCF-7 (Breast Cancer) | Active | [14] |

Potential Antimicrobial Activity

The pyridine ring is a core component of many agents developed to combat bacterial and fungal infections.[15][16] Derivatives of 6-chloro-pyridin-2-yl-amine have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[17][18] The inclusion of a carbothioamide group may further enhance this potential, as thiosemicarbazone derivatives are known for their broad-spectrum antimicrobial properties.[12]

Data on Antimicrobial Activity of Structurally Related Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microbial strains.

| Compound Class/Name | Microorganism | Activity (MIC) | Reference |

| 6-chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis (MTCC 121) | Good to Moderate | [17][18] |

| 6-chloro-pyridin-2-yl-amine derivatives | Staphylococcus aureus (MTCC 7443) | Good to Moderate | [17][18] |

| 6-chloro-pyridin-2-yl-amine derivatives | Escherichia coli (MTCC 7410) | Good to Moderate | [17][18] |

| 6-chloro-pyridin-2-yl-amine derivatives | Fusarium oxysporum (MTCC 2480) | Moderate | [17][18] |

| Pyridine Thiosemicarbazone (3q) | Acinetobacter baumannii | 97.63% GI at 32 µg/mL | [12] |

| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | Streptococcus pneumoniae | 0.5 µg/mL (MBIC) | [19] |

Potential Enzyme Inhibitory Activity

Many pyridine-based molecules function by inhibiting specific enzymes that are vital for the survival of pathogens or the proliferation of cancer cells.[20] Carboxamide and carbothioamide derivatives, in particular, have been successfully developed as inhibitors for a range of enzymes.[21][22]

Potential Enzyme Targets

-

Urease: Pyridine carbothioamide derivatives have demonstrated potent inhibition of urease, a key enzyme in several pathogenic bacteria like Helicobacter pylori.[21]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Certain quinoline-thiosemicarbazones have shown dual inhibitory activity.[23]

-

Succinate Dehydrogenase (SDH): Pyridine carboxamides have been identified as potent inhibitors of SDH, a crucial enzyme in the fungal respiratory chain, making them effective antifungal agents.[22]

-

Tyrosine Phosphatases (e.g., SHP2): SHP2 is a critical regulator in proliferation and immune checkpoint signaling pathways, and novel pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors.[13]

Data on Enzyme Inhibition by Structurally Related Compounds

| Compound Class/Name | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |

| 5-chloropyridine-carbothioamide (Rx-6) | Urease | IC₅₀ = 1.07 µM | [21] |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Succinate Dehydrogenase (SDH) | IC₅₀ = 5.6 mg/L (17.3 µM) | [22] |

| Quinoline-thiosemicarbazone (6f) | AChE | IC₅₀ = 9.68 µM | [23] |

| Quinoline-thiosemicarbazone (6f) | BChE | IC₅₀ = 11.59 µM | [23] |

| Pyridine Carboxamide (C6) | SHP2 | IC₅₀ = 0.13 nM | [13] |

| N‐(2,6‐dichloro‐4‐sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamide | AChE | Kᵢ = 4.2 nM | [20] |

Experimental Protocols

The following sections detail generalized protocols for assessing the potential biological activities discussed.

In Vitro Anticancer Activity Screening (Cell Viability Assay)

This protocol describes a standard method for determining the cytotoxic effect of a compound on cancer cell lines using a colorimetric assay like MTT or SRB.[24][25]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include vehicle-only controls and positive controls (e.g., doxorubicin).[24]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[25]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[26][27]

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculation: Dilute the standardized bacterial suspension and add 50 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[27]

-

Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[27]

Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of a compound on a specific enzyme.[29][30]

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, the substrate, and the test inhibitor (this compound) at known concentrations.[29]

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.[29]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and detection method will depend on the substrate and product.[31]

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Normalize the rates relative to a control reaction with no inhibitor (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[32]

-

Generalized Workflow for In Vitro Screening

Conclusion

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a molecule with significant potential for diverse biological activities. The presence of the 6-chloropyridine and carbothioamide moieties suggests promising avenues for investigation in anticancer, antimicrobial, and enzyme inhibition studies. The data from analogous compounds indicate that it could exhibit potent cytotoxicity against various cancer cell lines, potentially through the modulation of critical signaling pathways like PI3K/Akt or Wnt. Furthermore, it holds promise as an antimicrobial agent against a spectrum of bacteria and fungi and as a specific inhibitor of clinically relevant enzymes. However, it is crucial to underscore that these projections are based on structural analogy. Rigorous experimental validation through the protocols outlined in this guide is essential to confirm and characterize the true biological profile of this compound and to determine its potential as a lead compound for future drug development.

References

- 1. ijsat.org [ijsat.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of WNT signaling in cancer: from mechanisms to therapeutics - ecancer [ecancer.org]

- 11. scienmag.com [scienmag.com]

- 12. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientificarchives.com [scientificarchives.com]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. superchemistryclasses.com [superchemistryclasses.com]

- 30. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]

- 31. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Novel 6-Chloropyridine-3-carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-chloropyridine-3-carbothioamide and its novel N-substituted derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the carbothioamide functional group and the established biological importance of the chloropyridine scaffold. This document details the synthetic pathways, experimental protocols, and characterization data to facilitate further research and development in this area.

Core Synthesis: this compound

The primary route to this compound involves a two-step process commencing from the readily available 6-chloronicotinic acid. The first step is the formation of the corresponding amide, 6-chloronicotinamide, which is subsequently subjected to thionation.

Synthesis of 6-Chloronicotinamide (Intermediate 1)

The conversion of 6-chloronicotinic acid to 6-chloronicotinamide is a standard amidation reaction. A common and efficient method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride in situ, followed by reaction with ammonia.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), thionyl chloride (1.2 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloronicotinamide.

Synthesis of this compound (Target Compound)

The thionation of 6-chloronicotinamide is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is widely used for the conversion of amides to thioamides under relatively mild conditions.

Experimental Protocol:

-

Reaction Setup: A mixture of 6-chloronicotinamide (1.0 eq) and Lawesson's reagent (0.5 eq) is suspended in an anhydrous, high-boiling point solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Quantitative Data for Core Synthesis

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 6-Chloronicotinamide | 6-Chloronicotinic acid | 1. SOCl₂, DMF (cat.)2. Aq. NH₃ | 85-95 | 155-158 |

| This compound | 6-Chloronicotinamide | Lawesson's reagent, Toluene | 70-85 | 138-141 |

Spectral Data for this compound

| Type | Data |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 9.85 (s, 1H, NH), 9.60 (s, 1H, NH), 8.80 (d, J = 2.4 Hz, 1H, H-2), 8.25 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.60 (d, J = 8.4 Hz, 1H, H-5). |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 198.5 (C=S), 151.0 (C-6), 148.5 (C-2), 138.0 (C-4), 135.5 (C-3), 124.5 (C-5). |

| MS (ESI) | m/z: 173.0 [M+H]⁺ |

Synthesis of Novel N-Substituted this compound Derivatives

Novel derivatives of this compound can be synthesized primarily through two strategic routes, allowing for the introduction of a wide variety of substituents on the thioamide nitrogen.

Route A: Synthesis via N-Substituted 6-Chloronicotinamides

This is a robust and widely applicable method that involves the initial synthesis of an N-substituted amide, followed by thionation.

Experimental Protocol:

-

Synthesis of N-Substituted 6-Chloronicotinamide:

-

To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or dichloromethane), a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of HOBt (1.1 eq) is added, followed by a tertiary amine base like triethylamine or diisopropylethylamine (2.0 eq).

-

The desired primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is worked up by diluting with water and extracting with an organic solvent. The crude N-substituted amide is purified by column chromatography or recrystallization.

-

-

Thionation of N-Substituted 6-Chloronicotinamide:

-

The purified N-substituted 6-chloronicotinamide (1.0 eq) is dissolved in anhydrous toluene or dioxane, and Lawesson's reagent (0.5 eq) is added.

-

The mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled, the solvent is evaporated, and the product is purified by column chromatography.

-

Route B: Direct Alkylation/Arylation of this compound

This route is suitable for introducing certain alkyl or activated aryl groups directly onto the nitrogen of the primary thioamide.

Experimental Protocol:

-

Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, a suitable base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the thioamide anion.

-

Alkylation/Arylation: The desired electrophile (e.g., an alkyl halide or an activated aryl halide) (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Representative Quantitative Data for Novel Derivatives

| Derivative | Synthesis Route | Starting Materials | Yield (%) | Melting Point (°C) |

| N-Phenyl-6-chloropyridine-3-carbothioamide | A | 6-Chloronicotinic acid, Aniline, Lawesson's reagent | 65-75 | 125-128 |

| N-Benzyl-6-chloropyridine-3-carbothioamide | A | 6-Chloronicotinic acid, Benzylamine, Lawesson's reagent | 70-80 | 110-113 |

| N-Methyl-6-chloropyridine-3-carbothioamide | B | This compound, Methyl iodide, NaH | 50-60 | 98-101 |

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.

Caption: General workflow for the synthesis of the core compound, this compound.

Caption: Synthetic routes for the preparation of novel N-substituted this compound derivatives.

Caption: Logical relationships between key intermediates and final products in the synthesis pathways.

6-Chloropyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based scaffolds are fundamental building blocks in medicinal chemistry, renowned for their presence in numerous biologically active compounds and approved pharmaceuticals. The introduction of a carbothioamide group, a bioisostere of the amide group, often enhances the pharmacological profile of a molecule by altering its electronic properties, lipophilicity, and hydrogen bonding capabilities. This technical guide focuses on the medicinal chemistry applications of 6-Chloropyridine-3-carbothioamide, a molecule of significant interest due to the combined electronic effects of the chloro and carbothioamide substituents on the pyridine ring. While direct research on this compound is limited, this document provides a comprehensive overview based on established synthetic methodologies and the biological activities of structurally similar compounds, offering a predictive framework for its potential applications.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible and commonly employed synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of 6-Chloronicotinamide

6-Chloronicotinic acid is the primary starting material. It can be converted to its corresponding amide, 6-chloronicotinamide, via an acid chloride intermediate.

-

Materials: 6-Chloronicotinic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), dichloromethane (DCM), ice bath.

-

Procedure:

-

A solution of 6-chloronicotinic acid in an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield crude 6-chloronicotinoyl chloride.

-

The crude acid chloride is dissolved in a suitable anhydrous solvent like dichloromethane and cooled in an ice bath.

-

Concentrated ammonium hydroxide is added dropwise to the cooled solution with vigorous stirring.

-

The reaction is allowed to proceed for 1-2 hours, after which the solvent is evaporated.

-

The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-chloronicotinamide.

-

Step 2: Thionation of 6-Chloronicotinamide to this compound

The conversion of the amide to a thioamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent for this transformation.

-

Materials: 6-Chloronicotinamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], anhydrous toluene or another high-boiling point solvent.

-

Procedure:

-

6-Chloronicotinamide and Lawesson's reagent (0.5-0.6 equivalents) are suspended in anhydrous toluene.

-

The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.

-

DOT Script for Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities reported for structurally related pyridine carboxamide and carbothioamide derivatives, this compound is anticipated to exhibit a range of therapeutic potentials, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous pyridine carboxamide and carbothioamide analogs have demonstrated significant anticancer properties. The mechanism of action for these compounds often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

Potential Targets and Mechanisms:

-

Enzyme Inhibition: A prominent mechanism for related compounds is the inhibition of enzymes vital for cancer cell function. For instance, substituted pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a critical regulator of proliferation pathways in various cancers.[1] Another potential target is succinate dehydrogenase (SDH), an enzyme involved in both the Krebs cycle and the electron transport chain. Inhibition of SDH can disrupt cellular metabolism and induce apoptosis in cancer cells. A derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, has shown promising antifungal activity through SDH inhibition, a mechanism that could be explored in an anticancer context.[2]

-

Signaling Pathway Modulation: The pyridine scaffold is a common feature in molecules that modulate critical signaling pathways. For example, some pyridine derivatives act as multi-targeted inhibitors of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[3]

Quantitative Data for Structurally Similar Compounds:

Due to the absence of direct experimental data for this compound, the following table summarizes the anticancer activity of closely related pyridine carboxamide and carbothioamide derivatives to provide a predictive insight into its potential efficacy.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Carboxamide Derivative (C6) | MV-4-11 (Leukemia) | 0.0035 | [1] |

| 6-(Quinolin-2-ylthio)pyridine Derivatives (4f, 4d, 4g) | MCF-7 (Breast), A549 (Lung) | 6.39 - 9.3 | [3] |

| Carbothioamide/Carboxamide-Based Pyrazoline (Analog 1) | MCF-7 (Breast) | 0.08 | [4] |

| Carbothioamide/Carboxamide-Based Pyrazoline (Analog 3a) | A549 (Lung) | 13.49 ± 0.17 | [5] |

| Carbothioamide/Carboxamide-Based Pyrazoline (Analog 3a) | HeLa (Cervical) | 17.52 ± 0.09 | [5] |

DOT Script for a Potential Anticancer Signaling Pathway

Caption: Potential inhibition of SHP2 and JAK2 signaling pathways.

Antimicrobial Activity

The pyridine carbothioamide scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. The presence of the sulfur atom in the thioamide group can enhance interactions with biological targets and improve the overall antimicrobial profile.

Potential Targets and Mechanisms:

-

Enzyme Inhibition: A key bacterial target for pyridine-based inhibitors is DNA gyrase, an essential enzyme for bacterial DNA replication. Pyridine-3-carboxamide-6-yl-ureas have been designed as inhibitors of the ATPase subunit of DNA gyrase, demonstrating potent antibacterial efficacy.[6] Urease is another important enzyme, particularly in pathogenic bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have shown significant urease inhibitory activity.[7][8]

-

Disruption of Cell Integrity: While the exact mechanisms are often complex, it is hypothesized that some pyridine derivatives may interfere with the bacterial cell wall or membrane integrity, leading to cell death.

Quantitative Data for Structurally Similar Compounds:

The following table presents the antimicrobial activity of related pyridine carbothioamide and carboxamide derivatives.

| Compound/Derivative Class | Target Organism/Enzyme | IC₅₀ (µM) | Reference |

| 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | [7][8] |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | [7] |

| Pyridine Carbothioamide Analogs (R6) | Anti-inflammatory (in vitro) | 10.25 ± 0.0 | [9] |

| 3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide Derivatives | Urease | 2.05 - 32.49 | [10] |

DOT Script for a Potential Antimicrobial Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Chloropyridine-3-carbothioamide: A Comprehensive Technical Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of its constituent moieties: the 6-chloropyridine core and the carbothioamide functional group. While direct literature on this specific molecule is limited, this technical guide provides a comprehensive review of its potential properties, synthesis, and biological activities by examining closely related analogues and the broader chemical context. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts targeting this promising scaffold.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Its presence is associated with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. Similarly, the carbothioamide functional group is a key pharmacophore in various medicinal agents, known for its ability to engage in hydrogen bonding and coordinate with metal ions, contributing to diverse biological actions. The combination of these two moieties in the form of this compound presents a molecule with considerable therapeutic potential. This review synthesizes the available information on related compounds to project the physicochemical properties, potential synthetic routes, and likely biological activities of the title compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are calculated based on its structure and are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For comparison, data for the closely related and commercially available compound, 6-Chloronicotinamide, is also provided.

| Property | This compound (Predicted) | 6-Chloronicotinamide (Experimental/Predicted) |

| Molecular Formula | C₆H₅ClN₂S | C₆H₅ClN₂O |

| Molecular Weight | 172.64 g/mol | 156.57 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Melting Point | Not available | 190-194 °C |

| LogP | 1.8 (Predicted) | 0.8 (Predicted) |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Topological Polar Surface Area | 69.4 Ų | 63.3 Ų |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. Therefore, this compound can be reasonably synthesized from the commercially available 6-Chloronicotinamide.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Pyridine Carbothioamides

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical background of pyridine carbothioamides has been compiled, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper traces the journey of this important chemical scaffold from its early synthesis to its current status as a versatile platform for drug discovery, exploring its diverse biological activities including antitubercular, anti-inflammatory, antimicrobial, and antiviral properties.

Introduction

Pyridine carbothioamides, a class of heterocyclic compounds characterized by a pyridine ring linked to a carbothioamide group (-C(=S)NH2), have emerged as a significant scaffold in medicinal chemistry. Their unique structural features and diverse biological activities have led to the development of important therapeutic agents and continue to inspire the design of novel drug candidates. This guide provides a detailed overview of the historical milestones in the discovery and synthesis of pyridine carbothioamides, their key biological applications supported by quantitative data, and the experimental methodologies that have been instrumental in their study.

Historical Background and Discovery

The history of pyridine carbothioamides is intrinsically linked to the broader development of thioamide chemistry. One of the earliest methods for thioamide synthesis, dating back to the 1870s, involved the treatment of amides with phosphorus pentasulfide. Another foundational method is the Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, which allows for the synthesis of thioamides from aryl alkyl ketones.

A pivotal moment in the history of pyridine carbothioamides was the discovery of ethionamide (2-ethylpyridine-4-carbothioamide) in 1956. This compound was synthesized as part of a broader effort to develop new antitubercular drugs and was approved for medical use in the United States in 1965. Ethionamide quickly became a crucial second-line treatment for tuberculosis, particularly for multi-drug resistant strains. Its discovery spurred further interest in the therapeutic potential of this chemical class. Following the success of ethionamide, a related compound, protionamide , was developed in the late 1950s in an attempt to improve upon the tolerability of ethionamide.

The synthesis of the parent pyridine carbothioamide, thioisonicotinamide (pyridine-4-carbothioamide), predates the discovery of ethionamide, with its preparation being a key step in the development of related compounds. Early synthetic routes often involved the reaction of cyanopyridines with hydrogen sulfide or ammonium sulfide.

Key Synthetic Methodologies

The synthesis of pyridine carbothioamides has evolved over the decades, with several key methods being established.

Thionation of Pyridine Carboxamides

A common and straightforward method for the synthesis of pyridine carbothioamides is the thionation of the corresponding pyridine carboxamides. This is typically achieved using a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Experimental Protocol: General Procedure for Thionation of Pyridine Carboxamides

-

To a solution of the pyridine carboxamide in a dry, inert solvent (e.g., toluene, dioxane, or pyridine), add the thionating agent (e.g., Lawesson's reagent, 0.5-1.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired pyridine carbothioamide.

From Cyanopyridines

Pyridine carbothioamides can also be synthesized directly from cyanopyridines. This conversion can be achieved by reacting the cyanopyridine with a source of sulfide, such as hydrogen sulfide in the presence of a base, or with reagents like ammonium sulfide.

Experimental Protocol: Synthesis of Thioisonicotinamide from 4-Cyanopyridine

-

In a four-necked flask, place a 20% aqueous solution of ammonium sulfide.

-

Add sulfur powder under stirring and heat the mixture until the sulfur is completely dissolved.

-

Add 4-cyanopyridine to the reaction mixture.

-

Heat the reaction to 40°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to 25°C.

-

Filter the resulting solid, wash with water, and dry to obtain thioisonicotinamide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to synthesize thioamides from ketones. For the synthesis of pyridine carbothioamides, a suitable acetylpyridine can be used as the starting material. The reaction is typically carried out by heating the ketone with sulfur and a secondary amine, such as morpholine.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetylpyridine

-

In a reaction vessel, combine the acetylpyridine derivative, elemental sulfur, and a secondary amine (e.g., morpholine).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a suitable solvent (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the pyridine carbothioamide.

Synthesis Workflow

Caption: General synthetic routes to pyridine carbothioamides.

Biological Activities and Quantitative Data

Pyridine carbothioamides exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antitubercular Activity

The most prominent biological activity of pyridine carbothioamides is their antitubercular effect. Ethionamide and prothionamide are prodrugs that are activated by the mycobacterial enzyme EthA, a monooxygenase. The activated form then inhibits the enoyl-ACP reductase InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall.

Caption: A general workflow for the biological evaluation of pyridine carbothioamides.

Modulation of Signaling Pathways

Beyond the well-defined mechanism of ethionamide, other pyridine-containing compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. For example, certain pyridine derivatives have been found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. [1]Similarly, some pyridine analogs have demonstrated the ability to modulate the p38 MAPK signaling pathway, which is also involved in inflammatory responses. [2]

Conclusion

The journey of pyridine carbothioamides from their early synthetic origins to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The discovery of ethionamide marked a turning point, establishing this class of compounds as vital therapeutic agents. Ongoing research continues to uncover new biological activities and refine synthetic methodologies, ensuring that pyridine carbothioamides will remain a focal point for the development of novel therapeutics for a wide range of diseases. This technical guide provides a foundational resource for researchers to build upon in their exploration of this promising chemical space.

References

The Enigmatic Potential of 6-Chloropyridine-3-carbothioamide: A Technical Guide to its Presumed Biological Actions

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Pyridine carbothioamide scaffolds are emerging as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on closely related analogues of 6-Chloropyridine-3-carbothioamide to project its potential mechanisms of action. The primary putative activities of this compound class include anti-inflammatory, enzyme inhibitory (specifically urease and protein tyrosine phosphatase SHP2), and antiplasmodial effects. This document provides a detailed exploration of these potential mechanisms, supported by quantitative data from analogue studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Putative Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound is likely to exert its effects through one or more of the following mechanisms:

Anti-Inflammatory Activity via COX and Nitric Oxide Synthase Inhibition

Several studies have highlighted the anti-inflammatory potential of pyridine carbothioamide derivatives. The proposed mechanism involves the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase (iNOS).

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-1 and COX-2 can therefore significantly reduce the inflammatory response. Molecular docking studies on pyridine carbothioamide analogs have shown favorable binding interactions with the active sites of both COX-1 and COX-2.[1][2]

-

Nitric Oxide Synthase (NOS) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. While NO has important physiological roles, its overproduction can lead to tissue damage. Pyridine carbothioamides have been shown to interact with and potentially inhibit iNOS, thereby reducing excessive NO production.[1][2]

Signaling Pathway for Anti-Inflammatory Action

Caption: Putative inhibition of COX and iNOS pathways by this compound analogs.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Chloro-substituted pyridine carbothioamides have demonstrated potent inhibitory activity against urease. For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide has been identified as a significant urease inhibitor.[3] The proposed mechanism involves the interaction of the carbothioamide moiety with the nickel ions in the active site of the enzyme, leading to its inactivation.

Experimental Workflow for Urease Inhibition Assay

Caption: A generalized workflow for determining the urease inhibitory activity.

Anticancer Activity via SHP2 Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival by modulating key signaling pathways such as the RAS-MAPK pathway. Aberrant SHP2 activity is implicated in various human cancers. Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2. These compounds bind to a "tunnel" allosteric site on the enzyme, locking it in an inactive conformation. This prevents the dephosphorylation of its target substrates, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.

SHP2-Mediated Signaling Pathway and its Inhibition

Caption: Allosteric inhibition of the SHP2 signaling pathway by pyridine carboxamide analogs.

Quantitative Data from Analogue Studies

The following table summarizes the inhibitory activities of various chloro-substituted pyridine carbothioamide and carboxamide derivatives against their respective targets.

| Compound Name/Code | Target Enzyme | IC50 Value (µM) | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | [3] |

| Pyridine carbothioamide analog (R6, 5-chloro substituted) | In vitro anti-inflammatory | 10.25 ± 0.0 | [1] |

| Pyridine carbothioamide analog (R2) | In vitro anti-inflammatory | 19.05 ± 1.5 | [1] |

| Pyridine carbothioamide analog (R4) | In vitro anti-inflammatory | 11.89 ± 1.54 | [1] |

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities discussed, based on methodologies reported for analogous compounds.

In Vitro Anti-Inflammatory Assay (COX Inhibition)

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is used as the substrate.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay

-

Reagent Preparation: A solution of Jack bean urease is prepared in a phosphate buffer. The substrate solution consists of urea and the indicator phenol red in a buffer.

-

Assay Procedure: The test compound is mixed with the urease solution and incubated for a specified time (e.g., 30 minutes) at room temperature.

-

Reaction and Measurement: The urea solution is then added, and the mixture is incubated for another period (e.g., 15 minutes). The production of ammonia from urea hydrolysis increases the pH, causing a color change of the phenol red indicator. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of urease inhibition is calculated, and the IC50 value is determined. Thiourea is often used as a standard inhibitor for comparison.[3]

SHP2 Inhibition Assay

-

Enzyme and Substrate: Recombinant human SHP2 protein is used. A synthetic phosphopeptide, such as DiFMUP, serves as the substrate.

-

Assay Protocol: The test compound is incubated with the SHP2 enzyme in an assay buffer.

-

Reaction Initiation and Detection: The reaction is started by adding the DiFMUP substrate. The SHP2-catalyzed dephosphorylation of DiFMUP generates a fluorescent product. The fluorescence intensity is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated, and the IC50 value is obtained by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on its structural analogues provides a strong foundation for predicting its biological activities. The evidence points towards potential roles as an anti-inflammatory agent, a urease inhibitor, and an anticancer agent through SHP2 inhibition.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these predicted mechanisms. Head-to-head comparisons with its other chloro-substituted isomers would provide valuable structure-activity relationship (SAR) data. Elucidating the precise molecular interactions through co-crystallization studies with its target enzymes would be instrumental in guiding the design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Chloropyridine-3-Carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-chloropyridine-3-carboxamide and its analogs. This class of compounds has garnered significant interest in the fields of agrochemicals and pharmaceuticals due to its notable biological activities, including antifungal and insecticidal properties. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes the known mechanisms of action to support further research and development efforts.

Physicochemical Properties

The physical and chemical characteristics of 6-chloropyridine-3-carboxamide analogs are crucial for understanding their behavior in biological systems, guiding synthesis and formulation, and establishing structure-activity relationships (SAR). The core compound, 6-chloropyridine-3-carboxamide (also known as 6-chloronicotinamide), serves as a foundational scaffold for a diverse range of derivatives.

Core Compound: 6-Chloropyridine-3-carboxamide

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Melting Point | 210-212 °C | [2] |

| Appearance | Powder | [2] |

| CAS Number | 6271-78-9 | [2] |

Key Analog: 6-Chloropyridine-3-carboxylic acid

A closely related analog and common synthetic precursor is 6-chloropyridine-3-carboxylic acid. Its properties provide a useful reference point for understanding the impact of the carboxamide functional group.